
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is an organosilicon compound with the molecular formula C10H21BrO5Si. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, particularly in the modification of surfaces and the creation of functionalized materials.
準備方法
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 3-(trimethylsilyl)propyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions[][4].
Major Products
Substitution Products: New organosilicon compounds with different functional groups.
Hydrolysis Products: 2-bromo-2-methylpropanoic acid and 3-(trimethylsilyl)propyl alcohol.
Reduction Products: Corresponding alcohols or alkanes.
科学的研究の応用
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups and modify surfaces.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance material properties.
作用機序
The mechanism of action of 3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is leveraged in organic synthesis to create new compounds with desired functional groups. The trimethylsilyl group provides stability and can be easily removed under specific conditions, making it a valuable protecting group in synthetic chemistry[7][7].
類似化合物との比較
Similar Compounds
- 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate
- 2-bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester
- 2-bromo-2-methylpropanoic acid 3-(trichlorosilyl)propyl ester
Uniqueness
3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is unique due to its specific combination of a trimethylsilyl group and a bromo-substituted ester. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The trimethylsilyl group offers protection during synthesis and can be selectively removed, while the bromo group allows for further functionalization .
特性
CAS番号 |
678139-91-8 |
|---|---|
分子式 |
C10H21BrO2Si |
分子量 |
281.26 g/mol |
IUPAC名 |
3-trimethylsilylpropyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C10H21BrO2Si/c1-10(2,11)9(12)13-7-6-8-14(3,4)5/h6-8H2,1-5H3 |
InChIキー |
NWVDNRHZUQJTLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OCCC[Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


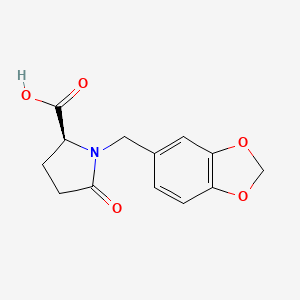
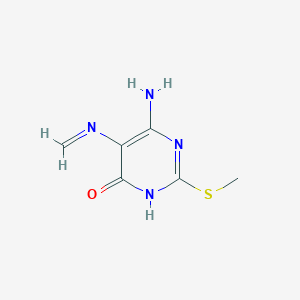
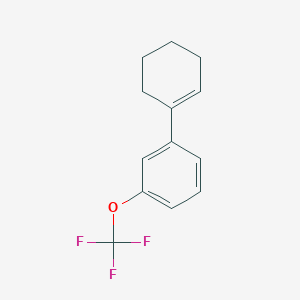
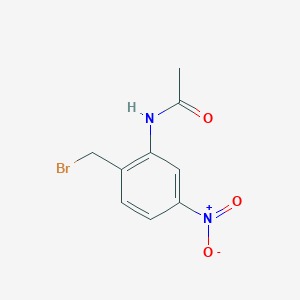
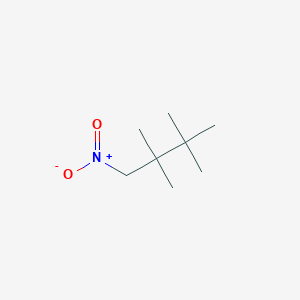

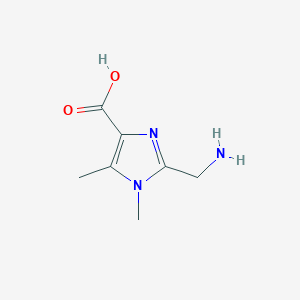
![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
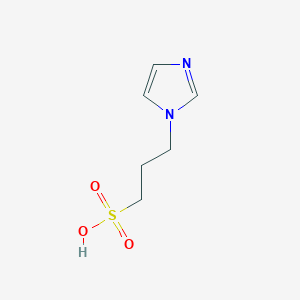
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
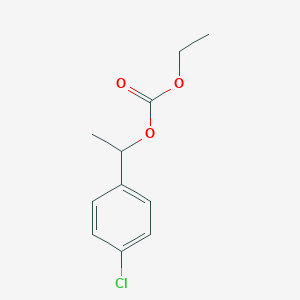
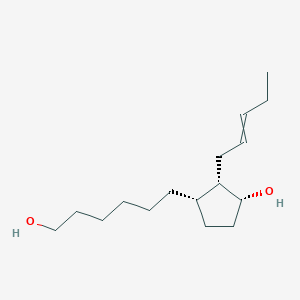
boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
